molecular formula C7H10N2O B149192 2-Methoxy-3,5-dimethylpyrazine CAS No. 92508-08-2

2-Methoxy-3,5-dimethylpyrazine

Cat. No. B149192
CAS RN: 92508-08-2
M. Wt: 138.17 g/mol
InChI Key: BXKLSVWRSUPMBO-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylpyrazine is a compound with the molecular formula C7H10N2O . It is a contaminant of cork with a strong unpleasant smell found in wines with cork stoppers . It is a colorless to pale yellow liquid with a strong odor .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3,5-dimethylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and it has methyl and methoxy substituents .


Physical And Chemical Properties Analysis

2-Methoxy-3,5-dimethylpyrazine has a density of 1.0±0.1 g/cm³, a boiling point of 177.7±35.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has a flash point of 62.2±15.6 °C and an index of refraction of 1.497 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Safety and Hazards

2-Methoxy-3,5-dimethylpyrazine is irritating to the respiratory system . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be handled with personal protective equipment and stored away from sources of ignition .

Mechanism of Action

Target of Action

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a volatile compound that is primarily associated with the aroma of certain wines . The primary targets of MDMP are the olfactory receptors in the nose that detect its strong, earthy smell .

Result of Action

The primary result of MDMP’s action is the perception of a strong, earthy smell. This is due to its interaction with olfactory receptors in the nose. In the context of wine, this can contribute to the overall aroma and flavor profile .

Action Environment

The action of MDMP can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of MDMP’s smell. Additionally, factors such as temperature and pH can influence the stability and efficacy of MDMP .

properties

IUPAC Name

2-methoxy-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLSVWRSUPMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423905
Record name 2-Methoxy-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dimethylpyrazine

CAS RN

92508-08-2
Record name 2-Methoxy-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92508-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-3,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Methoxy-3,5-dimethylpyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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